molecular formula C6H6F3N3 B12973156 2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine

2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12973156
M. Wt: 177.13 g/mol
InChI Key: OSZPZLTVJOZZDZ-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative known for its significant biological activity.

Preparation Methods

The synthesis of 2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine typically involves the reaction of 2-methyl-5-(trifluoromethyl)pyrimidine with ammonia or an amine under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent and a base such as sodium methoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and bases such as sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets within cells. It acts as an inhibitor of mitochondrial complex I electron transport, disrupting the energy production process in target organisms. This leads to the inhibition of cellular respiration and ultimately results in the death of the target organism . The compound’s effectiveness is attributed to its ability to bind to specific sites within the mitochondrial complex, blocking the electron transport chain and preventing ATP synthesis .

Comparison with Similar Compounds

2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific trifluoromethyl and amino substitutions, which contribute to its distinct biological activity and effectiveness in various applications .

Properties

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C6H6F3N3/c1-3-11-2-4(5(10)12-3)6(7,8)9/h2H,1H3,(H2,10,11,12)

InChI Key

OSZPZLTVJOZZDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)C(F)(F)F

Origin of Product

United States

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